2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with an imidazole ring and a 4-chlorophenoxyacetyl group. The 8-azabicyclo[3.2.1]octane scaffold may confer conformational rigidity, influencing binding interactions with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXGBZSPRXCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole and chlorophenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxyphenyl Analog
A closely related compound, 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one (), replaces the 4-chlorophenoxy group with a 2-methoxyphenyl moiety. Key differences include:
- Electron Effects: The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring electron density, while the chlorophenoxy group (-O-C₆H₄-Cl) is electron-withdrawing due to the chlorine atom. This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Nitroimidazole Derivatives
Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the imidazole core but lack the bicyclic system. Key contrasts:
Hypothetical Data Tables (Illustrative)
Note: Data are inferred from structural analogs due to lack of direct experimental data in the evidence.
Table 1. Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of bicyclic azabicyclo compounds typically involves multi-step reactions. For example:
- Step 1 : Formation of the 8-azabicyclo[3.2.1]octane core via cyclization reactions, often using tert-butyl carbamate intermediates as described in related syntheses .
- Step 2 : Introduction of the imidazole moiety via nucleophilic substitution at the 3-position of the bicyclic system. This step may require catalysts like Pd/C under hydrogenation conditions .
- Step 3 : Coupling the chlorophenoxy ethanone group using a base (e.g., K₂CO₃) in solvents like dichloromethane or ethanol under reflux .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the bicyclo[3.2.1]octane core and imidazole orientation . ORTEP-III can generate graphical representations of bond angles and torsional strain .
- Spectroscopy :
- NMR : Compare and chemical shifts with analogous compounds (e.g., 2-(4-bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one ).
- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 360.12 Da).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If antimicrobial assays show variability (e.g., MIC values ranging from 2–16 µg/mL), consider:
- Experimental Variables : Differences in bacterial strains, culture media pH, or compound solubility (DMSO vs. aqueous buffers) .
- Structural Modifications : Compare bioactivity of the chlorophenoxy derivative with analogs (e.g., trifluoromethylbenzyl thioethers ).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Docking Studies : Target the imidazole moiety’s affinity for cytochrome P450 enzymes or histamine receptors using AutoDock Vina.
- MD Simulations : Analyze stability of the bicyclo[3.2.1]octane core in lipid bilayers (e.g., GROMACS).
Q. What are the environmental fate and degradation pathways of this compound?
- Experimental Design :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–9) at 25–50°C. Use LC-MS to identify byproducts (e.g., chlorophenol derivatives) .
- Photolysis : Expose to UV light (254 nm) and quantify half-life using HPLC.
- Key Metrics : Environmental persistence (DT₅₀) and bioaccumulation potential (log P ≈ 2.8 predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
